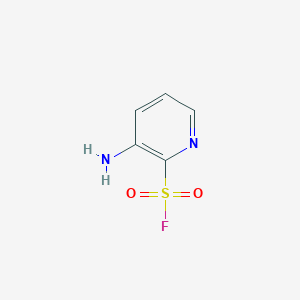

3-Aminopyridine-2-sulfonyl fluoride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

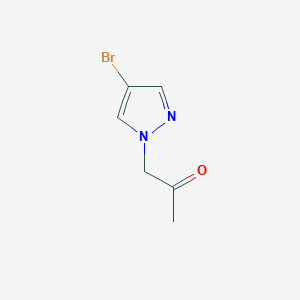

3-Aminopyridine-2-sulfonyl fluoride is a chemical compound with the CAS Number: 2044714-07-8 . It has a molecular weight of 176.17 . The IUPAC name for this compound is 3-aminopyridine-2-sulfonyl fluoride . It is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for 3-Aminopyridine-2-sulfonyl fluoride is1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule. Physical And Chemical Properties Analysis

3-Aminopyridine-2-sulfonyl fluoride is a powder that is stored at room temperature . It has a molecular weight of 176.17 . More specific physical and chemical properties were not found in the search results.Scientific Research Applications

Synthesis and Medicinal Chemistry

Creation of Heterocyclic Sulfonamides and Sulfonyl Fluorides : Aminoacrolein derivatives have been used for the efficient synthesis of heterocyclic sulfonyl chlorides, fluorides, and sulfonamides, demonstrating their utility in medicinal chemistry through a 3-step parallel medicinal chemistry protocol (Tucker, Chenard, & Young, 2015).

Synthesis of Pyrazolopyridinyl Sulfonyl Fluorides : A [3 + 2] cycloaddition reaction with N-aminopyridines has been employed to synthesize various pyrazolopyridinyl sulfonyl fluorides, offering broad substrate specificity and simplicity for applications in medicinal chemistry (Wu & Qin, 2023).

Chemical Biology and Pharmacology

Labeling of Peptides and Proteins : Sulfonyl fluoride compounds have been used for the prosthetic labeling of peptides and proteins, enhancing their utility in biological research and drug discovery. A novel [18F]fluoropyridine-based maleimide reagent, for instance, facilitates the efficient labeling of peptides and proteins with fluorine-18 for PET imaging (de Bruin et al., 2005).

Development of Antimycobacterial Agents : Sulfonamides incorporating fluorine and triazine moieties have shown to be effective inhibitors of β-class carbonic anhydrases from Mycobacterium tuberculosis, indicating potential as antimycobacterial agents with a novel mechanism of action (Ceruso et al., 2014).

Material Science and Electrochemistry

Electrochemical Synthesis of Sulfonyl Fluorides : An electrochemical approach has been reported for the preparation of sulfonyl fluorides from thiols or disulfides and KF, highlighting a mild and environmentally benign method with broad substrate scope for the synthesis of alkyl, benzyl, aryl, and heteroaryl sulfonyl fluorides (Laudadio et al., 2019).

Synthesis of Polyfluoroalkanesulfonyl Fluorides : An efficient method based on the synthesis of polyfluoroalkyl trimethyl silanes as intermediates enables the preparation of polyfluoroalkanesulfonyl fluorides, which have potential applications as electrolytes for lithium batteries (Toulgoat et al., 2007).

Safety and Hazards

The safety information for 3-Aminopyridine-2-sulfonyl fluoride includes several hazard statements: H302, H312, H314, H332, H335 . These codes correspond to specific hazards associated with the compound. Precautionary measures include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P302+P352, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 . These codes correspond to specific precautionary statements for handling the compound.

Future Directions

The future directions for research involving 3-Aminopyridine-2-sulfonyl fluoride and related compounds are promising. There is an increasing interest in the development of fluorinated chemicals due to their interesting and unusual physical, chemical, and biological properties . Photochemical and electrochemical strategies have recently emerged as alternative methods for synthesizing diverse sulfonyl fluorides . These strategies are expected to inspire additional novel approaches to access diverse sulfonyl fluorides .

Mechanism of Action

is a type of organofluorine compound. Organofluorine compounds are characterized by the presence of a fluorine atom attached to an organic group. The strong electron-withdrawing nature of fluorine can significantly influence the properties of the organic compound, including its reactivity, physical properties, and biological activity .

The presence of the sulfonyl fluoride group suggests that this compound might be reactive, as sulfonyl fluorides are known to be good electrophiles. This means they have a tendency to react with nucleophiles, which are species that donate electron pairs. This reactivity could potentially be involved in its mode of action .

The aminopyridine part of the molecule suggests that it might have properties common to other aminopyridines. Aminopyridines are a class of compounds that are often used in the synthesis of pharmaceuticals and agrochemicals .

properties

IUPAC Name |

3-aminopyridine-2-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5FN2O2S/c6-11(9,10)5-4(7)2-1-3-8-5/h1-3H,7H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBDCXUZURCMWSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)S(=O)(=O)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2610614.png)

![8-Oxo-8H-pyrano[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2610616.png)

![[4,5-dibromo-6-oxo-1(6H)-pyridazinyl]methyl 2,6-difluorobenzenecarboxylate](/img/structure/B2610621.png)

![7-benzyl-8-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2610623.png)

![2-[(2-Phenoxyethyl)amino]isophthalonitrile](/img/structure/B2610624.png)

![N-(5-methoxybenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide](/img/structure/B2610627.png)

![5-(3-fluorobenzyl)-2-(2-methylbenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2610628.png)

![N-(pyrazolo[1,5-a]pyridin-5-yl)acetamide](/img/structure/B2610630.png)

![N-(2,4-dimethylphenyl)-2-((3-(4-methylbenzyl)-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2610631.png)